Serotonin is a monoamine neurotransmitter primarily found in the central nervous system (CNS), gastrointestinal tract, and platelets. [, , , , , , , ]
It plays a critical role in regulating mood, cognition, sleep, appetite, and various physiological processes, including gastrointestinal function, platelet aggregation, and immune response. [, , , , , , , , , , , , , ]
Synthesis Analysis
Serotonin is synthesized from the amino acid tryptophan in a two-step process involving the enzymes tryptophan hydroxylase (TPH) and aromatic amino acid decarboxylase (AADC). [, , ]
Two isoforms of TPH exist: TPH1, primarily found in peripheral tissues, and TPH2, predominantly expressed in the brain. [, ]
Molecular Structure Analysis
Serotonin is metabolized primarily by monoamine oxidase A (MAO-A) to produce 5-hydroxyindoleacetic acid (5-HIAA). [, , , ]
Mechanism of Action
Serotonin exerts its effects by binding to specific serotonin receptors (5-HT receptors), a diverse family of G protein-coupled receptors and ligand-gated ion channels. [, , , , , , ]
Different receptor subtypes mediate distinct physiological responses, contributing to the complexity of serotonin signaling. [, , , , ]
Physical and Chemical Properties Analysis
Serotonin is a monoamine with a molecular weight of 176.215 g/mol. []
Applications
Understanding Neurological and Psychiatric Disorders: Serotonin plays a critical role in mood regulation, and dysregulation of the serotonin system is implicated in various psychiatric disorders, including depression, anxiety disorders, and schizophrenia. [, , , , , , , , , ]
Developing Therapeutic Interventions: Selective serotonin reuptake inhibitors (SSRIs), a class of antidepressants, act by increasing serotonin levels in the brain. Other medications targeting the serotonin system are used to treat various conditions, including migraine, irritable bowel syndrome, and obesity. [, , , , , , , , ]
Investigating Gut-Brain Interactions: The gut microbiota influences serotonin production, suggesting a role for the gut-brain axis in modulating mood and behavior. [, , , , ]
Future Directions
Further elucidating the complex interplay between serotonin and other neurotransmitter systems, particularly dopamine, in reward processing and addiction. []
Investigating the role of serotonin in neurodevelopmental disorders, such as autism spectrum disorder, and exploring potential therapeutic interventions. [, ]
Developing novel therapeutic strategies targeting specific serotonin receptor subtypes to improve treatment efficacy and minimize side effects. [, , , ]
Eicosapentaenoic acid (EPA)
EPA may influence serotonin release and receptor function, potentially contributing to its beneficial effects on mood and cognitive function. []
Related Compounds
Serotonin (5-hydroxytryptamine, 5-HT)
Docosahexaenoic acid (DHA)
Relevance: DHA is mentioned alongside Eicosapentaenoyl Serotonin in the context of serotonin synthesis and function. Research suggests that both DHA and eicosapentaenoic acid (EPA) can modulate serotonin activity. While EPA might influence serotonin release, DHA is proposed to impact serotonin receptor function by altering cell membrane fluidity in postsynaptic neurons [].
Eicosapentaenoic Acid (EPA)
Relevance: EPA is structurally similar to Eicosapentaenoyl Serotonin, sharing the eicosapentaenoyl group. Both compounds are discussed in the context of serotonin modulation []. EPA is suggested to increase serotonin release from presynaptic neurons, potentially by reducing E2 series prostaglandins []. This mechanism differentiates EPA's influence on serotonin from that of DHA or Eicosapentaenoyl Serotonin.
Tryptophan
Relevance: Tryptophan is the primary precursor for serotonin biosynthesis [, , ]. The enzyme tryptophan hydroxylase 2 (TPH2) catalyzes the conversion of tryptophan to serotonin in the brain []. Therefore, tryptophan availability directly impacts serotonin levels, influencing Eicosapentaenoyl Serotonin synthesis.
Vitamin D (specifically, calcitriol)
Relevance: Research suggests that Vitamin D, particularly calcitriol, plays a role in regulating serotonin synthesis by influencing the transcription of tryptophan hydroxylase (TPH) genes []. Calcitriol activates TPH2, responsible for serotonin synthesis in the brain, and represses TPH1, which synthesizes serotonin outside the brain []. This regulation of serotonin synthesis by vitamin D indirectly affects Eicosapentaenoyl Serotonin production.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
EN6 is an activator of autophagy. It inhibits mammalian target of rapamycin complex 1 (mTORC1) signaling by binding covalently to cysteine 277 of the ATP6V1A catalytic subunit of the lysosomal vacuolar ATPase (v-ATPase) and impairing v-ATPase coupling with Rag GTPases. It is selective for inhibition of mTORC1 over mTORC2 signaling. EN6 increases lysosome acidification and increases cellular clearance of TDP-43 protein aggregates, which are a pathological feature of several neurodegenerative diseases, in a v-ATPase-dependent manner in U2OS osteosarcoma cells. It also inhibits mTORC1 signaling and enhances autophagy in mouse skeletal muscle and heart when administered at a dose of 50 mg/kg. EN6 is a novel covalent autophagy activator, targeting cysteine 277 in the ATP6V1A subunit of the lysosomal v-ATPase, which activates mTORC1 via the Rag guanosine triphosphatases.
Enalapril is a dicarboxylic acid monoester that is ethyl 4-phenylbutanoate in which a hydrogen alpha to the carboxy group is substituted by the amino group of L-alanyl-L-proline (S-configuration). It has a role as a prodrug, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, an antihypertensive agent and a geroprotector. It is a dicarboxylic acid monoester and a dipeptide. It is functionally related to an enalaprilat (anhydrous). Enalapril is a prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor drug class that works on the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis. Enalapril is an orally-active and long-acting nonsulphydryl antihypertensive agent that suppresses the renin-angiotensin-aldosterone system to lower blood pressure. It was developed from a targeted research programmed using molecular modelling. Being a prodrug, enalapril is rapidly biotransformed into its active metabolite, [enalaprilat], which is responsible for the pharmacological actions of enalapril. The active metabolite of enalapril competitively inhibits the ACE to hinder the production of angiotensin II, a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys. Ultimately, enalaprilat works to reduce blood pressure and blood fluid volume. Commonly marketed under the trade name Vasotec, enalapril was first approved by the FDA in 1985 for the management of hypertension, heart failure, and asymptomatic left ventricular dysfunction. It is also found in a combination product containing [hydrochlorothiazide] that is used for the management of hypertension. The active metabolite enalaprilat is also available in oral tablets and intravenous formulations for injection. Enalapril is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of enalapril is as an Angiotensin-converting Enzyme Inhibitor. The physiologic effect of enalapril is by means of Decreased Blood Pressure. Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Enalapril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury. Enalapril is a dicarbocyl-containing peptide and angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, enalapril is converted by de-esterification into its active form enalaprilat. Enalaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Enalapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow. An angiotensin-converting enzyme inhibitor that is used to treat HYPERTENSION and HEART FAILURE.
Edoxudine is a pyrimidine 2'-deoxyribonucleoside. Edoxudine is a deoxythymidine analog with activity against herpes simplex virus. It is a potent and selective inhibitor of herpes simplex virus type 1 and 2. The obtained product is an antiviral ointment. The activity of edoxudine against herpes simplex virus was first recognized in 1967. It was later recognized to be effective in vivo in a preclinical model of keratitis caused by herpes virus. It was developed by McNeil Pharmaceutical and approved by Health Canada on December 31, 1992. This medication was later discontinued from the market in 1998. Edoxudine is a deoxythymidine analog with activity against herpes simplex virus. Edoxudine is activated by viral thymidine kinase to the 5'-monophosphate which is further phosphorylated by cellular enzymes to the 5'-triphosphate, a competitive inhibitor of the viral-coded DNA polymerase.
Edrophonium is a quaternary ammonium ion that is N-ethyl-N,N-dimethylanilinium in which one of the meta positions is substituted by a hydroxy group. It is a reversible inhibitor of cholinesterase, with a rapid onset (30-60 seconds after injection) but a short duration of action (5-15 minutes). The chloride salt is used in myasthenia gravis both diagnostically and to distinguish between under- or over-treatment with other anticholinesterases. It has also been used for the reversal of neuromuscular blockade in anaesthesia, and for the management of poisoning due to tetrodotoxin, a neuromuscular blocking toxin found in puffer fish and other marine animals. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor, a diagnostic agent and an antidote. It is a quaternary ammonium ion and a member of phenols. A rapid-onset, short-acting cholinesterase inhibitor used in cardiac arrhythmias and in the diagnosis of myasthenia gravis. It has also been used as an antidote to curare principles. Edrophonium is a Cholinesterase Inhibitor. The mechanism of action of edrophonium is as a Cholinesterase Inhibitor.
EN460 is an endoplasmic reticulum oxidoreductase (ERO1) inhibitor. EN460 showed a dose response effect on the embryos with a dose of 10 μM being significantly lethal during early embryonic development.
Edrophonium is a quaternary ammonium ion that is N-ethyl-N,N-dimethylanilinium in which one of the meta positions is substituted by a hydroxy group. It is a reversible inhibitor of cholinesterase, with a rapid onset (30-60 seconds after injection) but a short duration of action (5-15 minutes). The chloride salt is used in myasthenia gravis both diagnostically and to distinguish between under- or over-treatment with other anticholinesterases. It has also been used for the reversal of neuromuscular blockade in anaesthesia, and for the management of poisoning due to tetrodotoxin, a neuromuscular blocking toxin found in puffer fish and other marine animals. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor, a diagnostic agent and an antidote. It is a quaternary ammonium ion and a member of phenols. A rapid-onset, short-acting cholinesterase inhibitor used in cardiac arrhythmias and in the diagnosis of myasthenia gravis. It has also been used as an antidote to curare principles. Edrophonium is a Cholinesterase Inhibitor. The mechanism of action of edrophonium is as a Cholinesterase Inhibitor.